N-[2-[2-[2-[[2-[[1-(2-Chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]ethyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KB02-JQ1 is a potent and specific proteolysis targeting chimera (PROTAC) that specifically degrades bromodomain-containing protein 4 (BRD4). It acts as a molecular glue, promoting the degradation of BRD4 without affecting bromodomain-containing protein 2 (BRD2) or bromodomain-containing protein 3 (BRD3) . The compound is known for its enhanced stability and durability in facilitating protein degradation within biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
KB02-JQ1 is synthesized through a bifunctional approach, combining the ubiquitin E3 ligase ligand KB02 with the bromodomain inhibitor JQ1 via a linker . The synthesis involves covalent modification of the E3 ligase DCAF16, which promotes BRD4 degradation . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of KB02-JQ1 involves large-scale synthesis using automated chemical reactors. The process includes precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Chemical Reactions Analysis
Types of Reactions
KB02-JQ1 undergoes several types of chemical reactions, including:
Covalent Modification: It covalently modifies the E3 ligase DCAF16.
Degradation: Promotes the degradation of BRD4 in a concentration-dependent manner.
Common Reagents and Conditions
Reagents: DMSO, PEG, Tween 80, and saline.
Conditions: Controlled temperature and pH, typically involving incubation periods of 24 hours.
Major Products
The major product formed from these reactions is the degraded BRD4 protein, which is selectively targeted by KB02-JQ1 .
Scientific Research Applications
KB02-JQ1 has a wide range of scientific research applications, including:
Mechanism of Action
KB02-JQ1 exerts its effects by covalently modifying the E3 ligase DCAF16, thereby promoting the degradation of BRD4 . The compound forms a complex with the ubiquitin E3 ligase ligand KB02 through a linker, resulting in the formation of KB02-JQ1 . This complex facilitates the ubiquitination and subsequent proteasomal degradation of BRD4 .
Comparison with Similar Compounds
Similar Compounds
KB02-SLF: Another bifunctional compound that targets FKBP12 but does not degrade BRD4.
(+)-JQ1: A bromodomain inhibitor that does not promote degradation but inhibits BRD4 activity.
Uniqueness
KB02-JQ1 is unique in its ability to selectively degrade BRD4 without affecting BRD2 or BRD3 . This selective degradation is achieved through the covalent modification of DCAF16, which is not observed with other similar compounds .
Biological Activity
The compound N-[2-[2-[2-[[2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]ethyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide (referred to as Compound A) is a complex organic molecule notable for its potential therapeutic applications. This article reviews its biological activity based on available research findings and case studies.
Chemical Structure and Properties
Compound A features a unique structure that includes:
- A quinoline moiety which is known for its pharmacological properties.
- An ethoxy chain that may enhance solubility and bioavailability.
- A thiazole component that contributes to its biological activity.
The IUPAC name provides insight into the structural complexity of the compound, indicating multiple functional groups that may interact with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to Compound A exhibit significant anticancer properties. For instance:
- Case Study 1 : A derivative of quinoline showed an IC50 value of 1.61 µg/mL against cancer cell lines such as A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) . This suggests that the quinoline structure in Compound A may also confer similar anticancer effects.
The mechanism by which Compound A exerts its biological effects is hypothesized to involve:
- Targeting BRD4 : The compound has been noted for its ability to degrade BRD4, a protein implicated in various cancers .
- Inhibition of Cell Proliferation : Studies suggest that quinoline derivatives can inhibit cell cycle progression in cancer cells .
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of Compound A:
Properties
IUPAC Name |
N-[2-[2-[2-[[2-[[1-(2-chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]ethyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H43Cl2N7O6S/c1-23-24(2)54-38-35(23)36(26-6-8-28(40)9-7-26)43-30(37-45-44-25(3)47(37)38)20-32(48)41-12-15-51-17-18-52-16-13-42-33(49)22-53-29-10-11-31-27(19-29)5-4-14-46(31)34(50)21-39/h6-11,19,30H,4-5,12-18,20-22H2,1-3H3,(H,41,48)(H,42,49)/t30-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYYDTXOEVAZGI-PMERELPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl)C6=CC=C(C=C6)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCNC(=O)COC4=CC5=C(C=C4)N(CCC5)C(=O)CCl)C6=CC=C(C=C6)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H43Cl2N7O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
796.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.